2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol
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Description
Molecular Structure Analysis
The molecular formula of “2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol” is C12H19NO2 . The exact mass is 209.141578849 g/mol and the molecular weight is 209.28 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol” include a topological polar surface area of 41.5 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 6 .Scientific Research Applications
Cardioselectivity and Beta-Adrenoceptor Blocking Agents
Research by Rzeszotarski et al. (1983) investigated the cardioselectivity of beta-adrenoceptor blocking agents, including derivatives of 1-(aralkylamino)-3-(aryloxy)propan-2-ols. This study highlighted the importance of the amino group substituent in determining the binding and selectivity of these compounds for cardiac muscle and lung membrane preparations, demonstrating the potential of such compounds in cardioselective therapies (Rzeszotarski et al., 1983).
Metal-Free Synthesis of Polysubstituted Pyrroles
Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives using compounds such as 2-((4-methoxyphenyl)amino)-1-(thiophen-2-yl)ethan-1-one, which are related to the structure of 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol. This research is significant in green chemistry, providing an efficient way to synthesize complex organic compounds in an environmentally friendly manner (Kumar, Rāmānand, & Tadigoppula, 2017).
Synthesis of Cyclic Polyamines
Cassimjee, Marin, and Berglund (2012) explored the synthesis of cyclic polyamines using enzymatic methods, starting from materials like 3-amino-propan-1-ol. This research contributes to the development of multifunctional polycationic polyamines, which have applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).
Enantioselective Addition Catalyzed by Amino Alcohols
Asami et al. (2015) conducted research on the enantioselective addition of diethylzinc to aldehydes, catalyzed by amino alcohols derived from (R)-1-phenylethylamine. The study highlights the potential of amino alcohols in catalyzing reactions that produce chiral secondary alcohols, an important process in pharmaceutical synthesis (Asami et al., 2015).
Synthesis and DNA Interaction Studies
Kurt et al. (2020) synthesized novel Schiff base ligands from components including 1-(4-{[(3-hydroxynaphthalen-2-yl)methylidene]amino}phenyl)ethan-1-one, closely related to 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol. Their research focused on DNA binding properties and potential as drug candidates, showcasing the relevance of such compounds in biomedical research (Kurt, Temel, Atlan, & Kaya, 2020).
properties
IUPAC Name |
2-amino-1-(4-propan-2-yloxyphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-9(4-6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXSKTDBYAVWAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol |
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